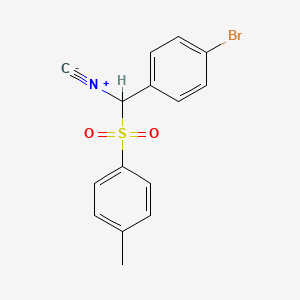

a-Tosyl-(4-bromobenzyl) isocyanide

概要

説明

a-Tosyl-(4-bromobenzyl) isocyanide is a chemical compound with the molecular formula C15H12BrNO2S. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a tosyl group, a bromobenzyl group, and an isocyanide functional group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of a-Tosyl-(4-bromobenzyl) isocyanide typically involves the reaction of 4-bromobenzyl chloride with tosylmethyl isocyanide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

a-Tosyl-(4-bromobenzyl) isocyanide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Addition Reactions: The isocyanide group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学的研究の応用

a-Tosyl-(4-bromobenzyl) isocyanide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes

作用機序

The mechanism of action of a-Tosyl-(4-bromobenzyl) isocyanide involves its interaction with various molecular targets and pathways. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows the compound to modify proteins, enzymes, and other cellular components, leading to its biological effects .

類似化合物との比較

Similar Compounds

Tosylmethyl isocyanide (TOSMIC): Similar in structure but lacks the bromobenzyl group.

Benzyl isocyanide: Lacks the tosyl and bromine substituents.

4-Bromobenzyl isocyanide: Lacks the tosyl group.

Uniqueness

a-Tosyl-(4-bromobenzyl) isocyanide is unique due to the presence of both the tosyl and bromobenzyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in synthetic chemistry and research applications .

生物活性

a-Tosyl-(4-bromobenzyl) isocyanide is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of a tosyl group, a bromobenzyl group, and an isocyanide functional group, this compound exhibits significant reactivity that allows it to interact with various biological molecules. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The highly reactive isocyanide group can modify biomolecules, potentially altering their function and leading to various biological effects. This interaction can initiate pathways that may result in antibacterial, antifungal, antimalarial, and antitumoral activities.

Biological Activity Overview

This compound has been studied for several biological applications:

- Antibacterial Activity : Preliminary studies indicate that the compound exhibits potent antibacterial properties against various strains of bacteria.

- Antifungal Activity : Research suggests efficacy against fungal pathogens, making it a candidate for antifungal drug development.

- Antimalarial Properties : The compound has shown potential in combating malaria-causing parasites.

- Antitumoral Effects : There are indications of cytotoxicity against cancer cell lines, suggesting its utility in cancer therapy.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Effective against multiple bacterial strains | |

| Antifungal | Inhibits growth of fungal pathogens | |

| Antimalarial | Shows activity against Plasmodium species | |

| Antitumoral | Induces cytotoxicity in cancer cell lines |

Case Studies and Research Findings

-

Antibacterial Studies

- A study evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating strong antibacterial activity. This study highlights its potential as a lead compound for developing new antibiotics.

-

Antifungal Research

- In vitro assays were conducted to assess the antifungal properties of the compound against Candida albicans. The findings revealed that this compound effectively inhibited fungal growth at low concentrations, suggesting its potential use in treating fungal infections.

-

Antimalarial Efficacy

- A recent investigation into the antimalarial properties showed that the compound exhibited effective inhibition of Plasmodium falciparum growth in culture. The mechanism appears to involve disruption of metabolic pathways essential for parasite survival.

-

Cytotoxicity Against Cancer Cells

- Research examining the cytotoxic effects on various cancer cell lines indicated that this compound induces apoptosis. The study reported IC50 values demonstrating its potency compared to established chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing a-Tosyl-(4-bromobenzyl) isocyanide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a two-step process:

Tosylation of 4-bromobenzylamine : React 4-bromobenzylamine with tosyl chloride (TsCl) in anhydrous dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine) at 0–5°C for 4–6 hours. Purify via column chromatography (hexane/ethyl acetate, 3:1) to isolate the tosylated intermediate .

Isocyanide Formation : Convert the tosylated intermediate to the isocyanide using phosgene (or safer alternatives like triphosgene) in DCM with catalytic potassium carbonate. Monitor the reaction via TLC (Rf ~0.5 in hexane/ethyl acetate, 4:1). Yield optimization (70–85%) requires strict moisture exclusion and inert atmospheres .

Critical Variables :

- Temperature control during tosylation prevents side reactions.

- Excess phosgene increases isocyanide purity but requires careful handling.

Q. How can spectroscopic techniques (NMR, IR, SERS) distinguish this compound from structurally similar compounds?

- Methodological Answer :

- ¹H NMR : The tosyl group appears as two doublets (δ 7.70–7.75 ppm and δ 7.30–7.35 ppm), while the 4-bromobenzyl protons show a singlet at δ 4.50–4.60 ppm (CH₂). The isocyanide (-NC) group does not directly protonate but deshields adjacent protons .

- IR : The isocyanide stretch appears as a sharp peak at ~2150 cm⁻¹, distinct from nitriles (~2250 cm⁻¹). The sulfonyl group (SO₂) shows strong absorptions at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹ .

- SERS : Surface-enhanced Raman spectroscopy (SERS) on gold nanoparticles can amplify signals from the bromine atom (characteristic peaks at 250–300 cm⁻¹) and the isocyanide group, enabling trace-level detection .

Advanced Research Questions

Q. How does the 4-bromo substituent influence the reactivity of this compound in palladium-catalyzed multicomponent reactions (MCRs)?

- Methodological Answer : The bromine atom serves dual roles:

- Electronic Effects : The electron-withdrawing bromine enhances the electrophilicity of the isocyanide, facilitating nucleophilic attacks in Ugi-4CR or Passerini reactions .

- Cross-Coupling Potential : Under Pd catalysis (e.g., Pd(PPh₃)₄), the C-Br bond can undergo Suzuki-Miyaura coupling with aryl boronic acids, enabling post-MCR functionalization. For example, after forming a peptidomimetic via Ugi-4CR, the bromine allows conjugation to fluorescent tags or biotin .

Case Study : - In a model Ugi-4CR, replacing benzyl isocyanide with this compound increased product diversity via subsequent cross-coupling .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in photoredox reactions?

- Methodological Answer : Discrepancies in catalytic yields (e.g., 40% vs. 75%) often stem from:

- Radical Quenching : The bromine atom may act as a radical scavenger. Use triplet quenchers (e.g., O₂) or adjust light intensity (450 nm LED vs. laser) to mitigate this .

- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize radical intermediates better than DCM. Validate via EPR spectroscopy to detect radical species .

Best Practices : - Standardize reaction setups (light source, solvent, catalyst loading).

- Compare results with control experiments using non-brominated analogs (e.g., tosylmethyl isocyanide) .

Q. How can computational modeling predict the bioactivity of derivatives synthesized from this compound?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between derivatives and target proteins (e.g., kinase inhibitors). The bromine enhances hydrophobic binding in ATP pockets .

- QSAR Analysis : Train models on datasets of isocyanide-containing compounds with known IC₅₀ values. Key descriptors include logP (enhanced by the bromine) and polar surface area .

Validation : - Synthesize top-scoring derivatives and assay against cancer cell lines (e.g., MCF-7). Compare experimental vs. predicted activities to refine models .

Q. Data Analysis and Reproducibility Challenges

Q. Why do SERS spectra of this compound vary across studies, and how can reproducibility be improved?

- Methodological Answer : Variability arises from:

- Substrate Heterogeneity : Nanostructured Au/Ag surfaces (e.g., colloids vs. electrodes) differ in enhancement factors. Standardize substrates via TEM characterization and batch testing .

- Laser Wavelength : Use 785 nm lasers to avoid photodegradation of the isocyanide group, which is sensitive to UV/visible light .

Workflow :

Pre-treat substrates with 4-mercaptobenzoic acid to enhance adsorption.

Acquire spectra under inert atmospheres to prevent oxidation .

Q. Application-Specific Methodologies

Q. What role does this compound play in synthesizing conformationally constrained peptides?

- Methodological Answer : The tosyl and bromobenzyl groups induce β-turn structures in peptides via:

- Steric Effects : The bulky substituents restrict backbone rotation during Ugi-4CR, favoring cyclic peptides. Use DMF as a solvent and microwave irradiation (100°C, 20 min) to accelerate macrocyclization .

- Post-Synthetic Modification : The bromine enables Pd-catalyzed cross-coupling to install biophysical probes (e.g., fluorophores) without disrupting peptide conformation .

特性

IUPAC Name |

1-[(4-bromophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMDZRMHSZRYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Br)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378067 | |

| Record name | 1-Bromo-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655254-61-8 | |

| Record name | 1-Bromo-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。